molecular formula C7H9NO2 B8697431 6-ethyl-4-hydroxypyridin-2(1H)-one

6-ethyl-4-hydroxypyridin-2(1H)-one

Cat. No. B8697431
M. Wt: 139.15 g/mol
InChI Key: AWNJDYBSAMGSGO-UHFFFAOYSA-N
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Patent
US04939262

Procedure details

119 g (0.564 mol) of 3-carbethoxy-6-ethyl-4-hydroxy-1H-2-pyridone are heated under reflux for two hours in a mixture of 1l of water with 155 g (2.77 mol) of KOH. After cooling, the mixture is adjusted to pH 4 using concentrated HCl, cooled again and filtered with suction.
Quantity
119 g
Type
reactant
Reaction Step One
[Compound]
Name
1l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
155 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:6]1[C:7](=[O:15])[NH:8][C:9]([CH2:13][CH3:14])=[CH:10][C:11]=1[OH:12])(OCC)=O.[OH-].[K+].Cl>O>[CH2:13]([C:9]1[NH:8][C:7](=[O:15])[CH:6]=[C:11]([OH:12])[CH:10]=1)[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
C(=O)(OCC)C=1C(NC(=CC1O)CC)=O
Step Two
Name
1l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
155 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled again
FILTRATION
Type
FILTRATION
Details
filtered with suction

Outcomes

Product
Name
Type
Smiles
C(C)C1=CC(=CC(N1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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